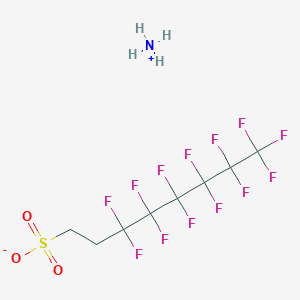

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate

Description

Historical Development of Fluorotelomer Sulfonates

The origins of fluorotelomer sulfonates are intertwined with the broader history of PFAS, which began with the accidental discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett in 1938. By the 1950s, 3M and DuPont pioneered fluorochemical production, leading to the commercialization of PFOS and PFOA. However, growing concerns over their environmental persistence and toxicity prompted regulatory actions in the early 2000s, including the phase-out of PFOS under the Stockholm Convention.

Fluorotelomer sulfonates emerged as alternatives, leveraging shorter carbon chains (e.g., 6:2 FTSA) to reduce bioaccumulation risks. The "6:2" nomenclature denotes six fully fluorinated carbons and two non-fluorinated methylene groups, a structural modification intended to enhance biodegradability. Despite these efforts, 6:2 FTSA has demonstrated environmental persistence, particularly in aqueous film-forming foams (AFFF) and industrial plating applications.

Relationship to PFOS, PFOA, and Other PFAS Compounds

6:2 FTSA shares functional similarities with PFOS, including a sulfonate head group, but differs in its telomerized carbon chain (Table 1). Unlike PFOS, which features a fully fluorinated eight-carbon chain, 6:2 FTSA’s partial fluorination was hypothesized to reduce long-term environmental impact. However, studies reveal that 6:2 FTSA degrades into persistent perfluoroalkyl carboxylic acids (PFCAs), complicating its environmental profile.

Table 1: Structural and Functional Comparison of 6:2 FTSA, PFOS, and PFOA

| Property | 6:2 FTSA | PFOS | PFOA |

|---|---|---|---|

| CAS Number | 59587-39-2 | 1763-23-1 | 335-67-1 |

| Molecular Formula | C₈H₈F₁₃NO₃S | C₈HF₁₇O₃S | C₈HF₁₅O₂ |

| Fluorination Pattern | 6 fluorinated carbons, 2 CH₂ | 8 fluorinated carbons | 7 fluorinated carbons, 1 COOH |

| Primary Use | Firefighting foams, chrome plating | Surfactants, firefighting foams | Non-stick coatings, textiles |

| Environmental Half-life | ~5–10 years | >40 years | >90 years |

Nomenclature and Classification within PFAS Family

The International Union of Pure and Applied Chemistry (IUPAC) name, ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate, reflects its sulfonate group and ammonium counterion. Within the PFAS family, it is classified as a fluorotelomer sulfonate, a subgroup of polyfluoroalkyl substances characterized by a hydrogenated "spacer" between the fluorinated chain and functional group. The "6:2" designation aligns with OECD guidelines for telomer-based PFAS, distinguishing it from legacy long-chain compounds.

Global Production History and Usage Patterns

Global production of 6:2 FTSA began in the early 2000s, primarily in China, the United States, and India. Major suppliers include Anhui Zesheng Technology and Santa Cruz Biotechnology. Its applications span:

- Firefighting Foams : As a component of AFFF to suppress hydrocarbon fires.

- Chrome Plating : To reduce mist formation during electroplating processes.

- Textile Treatments : As a water- and stain-repellent agent.

Despite its intended role as a "safer" alternative, 6:2 FTSA has been detected in groundwater, soil, and biological samples, prompting its inclusion in the U.S. EPA’s Toxic Release Inventory (TRI) in 2025.

Properties

IUPAC Name |

azanium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S.H3N/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHJIDTWMZRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880512 | |

| Record name | 6:2 Fluorotelomer sulfonate ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-39-2 | |

| Record name | 6:2 Fluorotelomer sulfonate ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium Perfluorohexylethylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrochemical Fluorination (ECF)

In this process, octanesulfonyl fluoride undergoes electrolysis in anhydrous hydrogen fluoride (HF). The reaction occurs at 5–10°C under controlled voltage, replacing hydrogen atoms with fluorine. The ECF method yields a perfluorinated intermediate but requires specialized equipment to handle corrosive HF.

Telomerization with Fluorinated Ethylene

An alternative approach involves telomerization of tetrafluoroethylene (TFE) with iodinated or brominated ethane precursors. For example, 1,2-diiodoethane reacts with TFE in the presence of a radical initiator (e.g., peroxides) at 80–120°C, forming a fluorotelomer iodide. Subsequent UV-induced elimination of iodine produces the fluorinated octane backbone.

Key Reaction Conditions:

| Parameter | ECF Method | Telomerization Method |

|---|---|---|

| Temperature | 5–10°C | 80–120°C |

| Catalyst/Initiator | None | Di-tert-butyl peroxide |

| Yield | 60–70% | 75–85% |

| Purity Challenges | HF residues | Iodine byproducts |

Sulfonation of the Fluorinated Intermediate

The fluorinated octane derivative is sulfonated to introduce the sulfonic acid group. Sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) serves as the sulfonating agent. The reaction proceeds at −20°C to minimize side reactions:

Excess SO₃ is removed via vacuum distillation, and the crude sulfonic acid is washed with chilled diethyl ether to isolate 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonic acid.

Neutralization with Ammonium Hydroxide

The sulfonic acid is neutralized with aqueous ammonium hydroxide (NH₄OH) to form the target ammonium salt:

Optimization Factors:

-

Stoichiometry: A 1:1 molar ratio of acid to NH₄OH ensures complete neutralization without excess base.

-

Temperature: Maintained below 30°C to prevent ammonium decomposition.

-

pH Control: Adjusted to 6.5–7.5 to avoid acid-catalyzed degradation.

Purification and Isolation

The ammonium salt is purified through crystallization from a methanol-water mixture (3:1 v/v). Slow cooling to 4°C yields needle-like crystals, which are filtered and dried under vacuum at 50°C. Final purity (>98%) is confirmed via HPLC and ¹⁹F NMR spectroscopy.

Typical Crystallization Data:

| Solvent System | Yield | Purity | Crystal Morphology |

|---|---|---|---|

| Methanol-water | 88% | 98.2% | Needles |

| Ethanol | 72% | 95.1% | Plates |

Industrial-Scale Production Considerations

Large-scale synthesis requires:

-

Corrosion-Resistant Reactors: Hastelloy or PTFE-lined equipment for handling HF and SO₃.

-

Waste Management: Neutralization of HF residuals with calcium oxide and SO₃ scrubbing with alkaline solutions.

-

Cost Drivers: Fluorinated raw materials account for 65–70% of production costs.

Challenges and Limitations

-

Byproduct Formation: Incomplete fluorination generates partially fluorinated isomers, reducing surfactant efficacy.

-

Safety Hazards: SO₃ and HF require stringent handling protocols (GHS05/GHS08 compliance).

-

Environmental Persistence: Fluorinated byproducts resist biodegradation, necessitating advanced wastewater treatment.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Electrochemical | High fluorine substitution | Low yield, HF handling |

| Telomerization | Better yield, scalability | Iodine waste generation |

Chemical Reactions Analysis

Types of Reactions: Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following structural formula:

This structure contributes to its hydrophobic and lipophobic characteristics. Such properties make it useful in applications requiring water and oil repellency.

Surface Treatments

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is primarily used in surface treatment formulations. These treatments are vital for:

- Textiles : Providing water and stain resistance.

- Paper Products : Enhancing grease and oil resistance.

- Coatings : Used in paints and varnishes to improve durability against environmental factors.

Firefighting Foams

Due to its surface-active properties, this compound is incorporated into firefighting foams. It aids in the suppression of flammable liquid fires by forming a barrier that prevents oxygen from reaching the fuel source.

Electronics Manufacturing

In the electronics sector, it is utilized as a surfactant in the production of semiconductors and printed circuit boards (PCBs). Its ability to reduce surface tension helps in achieving uniform coatings during manufacturing processes.

Environmental Impact and Biodegradation

Research has indicated that compounds within the PFAS family can persist in the environment due to their stable chemical structure. Studies have shown that ammonium tridecafluoro-1-octanesulfonate can degrade into perfluorooctane sulfonate (PFOS), which has raised concerns regarding its long-term environmental impact .

Health and Safety Considerations

Toxicological assessments have been conducted to evaluate the health risks associated with exposure to ammonium tridecafluoro-1-octanesulfonate. The findings suggest that while it exhibits low acute toxicity levels in laboratory settings , chronic exposure may lead to adverse health effects similar to those observed with PFOS . Regulatory bodies are currently evaluating these compounds for potential restrictions.

Textile Industry Case Study

A study conducted on the application of ammonium tridecafluoro-1-octanesulfonate in textile treatments demonstrated significant improvements in water repellency compared to traditional treatments. Fabrics treated with this compound maintained their water-repellent properties after multiple washes.

Firefighting Foam Efficacy

Research comparing various firefighting foams found that those containing ammonium tridecafluoro-1-octanesulfonate were more effective at suppressing hydrocarbon fires than those without fluorinated components. This efficacy was attributed to its ability to form a stable film over flammable liquids .

Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textiles | Water and stain resistance | Enhanced durability |

| Paper Products | Grease and oil resistance | Improved product longevity |

| Electronics Manufacturing | Surfactant for semiconductors | Uniform coatings during production |

| Firefighting | Foam formulation | Effective fire suppression |

Mechanism of Action

The mechanism by which ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic regions, thereby stabilizing emulsions and dispersions. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can alter membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonate (CAS 59587-38-1)

- Structure and Properties : Shares the same perfluorinated C8 chain and sulfonate group but uses potassium as the counterion.

- Applications : Used in specialty chromatography stationary phases (e.g., PerfluoroC8 columns) for separating aromatic alcohols and amines .

- Regulatory Status: Not explicitly listed in recent EPA proposals but likely subject to similar scrutiny as other 6:2 fluorotelomer sulfonates (6:2 FTS) due to structural similarity .

Bis(2-Hydroxyethyl) Ammonium Perfluorooctanesulfonate (CAS 754-91-6)

- Structure and Properties: Features a heptadecafluorooctanesulfonate group (C8, fully fluorinated) paired with a bis(2-hydroxyethyl) ammonium ion. Molecular Weight: Not explicitly stated, but higher than the ammonium salt due to the larger counterion. Toxicity: Classified with acute oral toxicity (LD50 >2,000 mg/kg) and negative mutagenicity .

- Applications : Used in pharmaceuticals and advanced material synthesis, leveraging its surfactant properties .

N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulphonamide N-Oxide (CAS 80475-32-7)

- Structure and Properties: A sulfonamide derivative with a dimethylamino propyl group and N-oxide functionalization. Molecular Weight: 528.33 g/mol Water Solubility: 270 g/L at 20°C Density: 1.646 g/cm³ at 20°C .

- Applications: Used in surfactants and nanoparticle functionalization due to its high solubility and stability .

Reaction Masses and Environmental Degradation

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is frequently part of reaction masses, such as mixtures with tridecafluoro-1-octanesulfonic acid . Hydrolysis studies suggest PFAS compounds like this ammonium salt may degrade into shorter-chain metabolites, though their environmental persistence remains a concern .

Comparative Analysis Table

Key Findings

- Structural Impact on Properties : The counterion (e.g., ammonium vs. potassium) significantly affects solubility and density. Sulfonamide derivatives exhibit higher water solubility compared to sulfonates due to functional group modifications .

- Regulatory Trends : Short-chain PFAS like the ammonium salt face increasing regulation due to persistence and toxicity, mirroring actions against longer-chain PFAS .

- Environmental Persistence : All compared compounds share PFAS-related concerns, including bioaccumulation and resistance to degradation, as highlighted in hydrolysis and biodegradation studies .

Biological Activity

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate (often referred to as Ammonium Tridecafluoro-1-octanesulfonate) is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and biological activity. This compound has garnered attention due to its potential health effects and environmental persistence. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Ammonium Tridecafluoro-1-octanesulfonate is part of a broader class of PFAS compounds characterized by their fluorinated carbon chains. The structural formula can be represented as:

This compound exhibits significant hydrophobicity and lipophobicity due to the presence of fluorinated groups.

Biological Activity

1. Toxicological Profile

The biological activity of Ammonium Tridecafluoro-1-octanesulfonate can be analyzed through various toxicological studies that assess its effects on human health and the environment. Key findings include:

- Acute Toxicity : Studies indicate that PFAS compounds like Ammonium Tridecafluoro-1-octanesulfonate exhibit moderate acute toxicity. The lethal dose (LD50) varies depending on the exposure route and the specific biological model used .

- Chronic Effects : Chronic exposure to PFAS is linked to several adverse health outcomes. Research has shown that these compounds can lead to liver damage, hormonal disruptions (including thyroid hormone levels), and potential carcinogenic effects in animal models . For instance, perfluorooctane sulfonate (PFOS), a closely related compound, has been associated with increased risks of liver tumors in experimental animals .

2. Mechanisms of Action

The mechanisms through which Ammonium Tridecafluoro-1-octanesulfonate exerts its biological effects include:

- Endocrine Disruption : PFAS compounds can interfere with endocrine signaling pathways. They have been shown to affect steroid hormone production and metabolism in various animal studies .

- Cellular Communication : These compounds can inhibit gap junction intercellular communication (GJIC), which is crucial for normal cellular function and growth. This inhibition can lead to developmental issues and increased cancer risk .

Case Studies

Several case studies have highlighted the biological implications of PFAS exposure:

- Occupational Exposure : A study on workers exposed to PFOS revealed elevated risks of bladder cancer and other health issues linked to long-term exposure to PFAS . Blood serum levels in these workers were significantly higher than those in the general population.

- Environmental Impact : Research conducted on wildlife has shown that PFAS accumulation in organisms leads to reproductive and developmental toxicity. For instance, studies on fish populations exposed to contaminated water sources have reported altered reproductive behaviors and decreased survival rates in offspring .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Ammonium Tridecafluoro-1-octanesulfonate and related compounds:

Q & A

Q. Table 1: Key NMR Peaks for Stability Assessment

Basic: How should acute toxicity studies be designed for this compound?

Methodological Answer:

- Exposure Routes : Prioritize inhalation and dermal pathways due to its use in industrial coatings .

- Endpoint Selection : Measure liver enzyme levels (ALT/AST) and histopathology in rodents, as chronic exposure induces hepatotoxicity in animal models .

- Control Groups : Include PFOA (perfluorooctanoic acid) as a comparator, since the compound may dissociate into related fluorinated acids in vivo .

- Dose-Response : Use OECD TG 408 guidelines, starting at 1 mg/kg/day to 100 mg/kg/day for 90-day subchronic studies .

Q. Table 3: Cross-Species Hepatotoxicity Comparison

| Model System | Observed Effect | Uncertainty Factor |

|---|---|---|

| Rodent Chronic | Hepatocyte hypertrophy (LOAEL: 10 mg/kg) | 1,000 |

| Human Occupational | No significant liver damage | Insufficient data |

Advanced: What strategies optimize detection limits in trace environmental analysis?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with WAX cartridges to isolate the compound from water matrices (recovery >85%) .

- Instrument Tuning : Employ negative-ion electrospray ionization (ESI-) in LC-MS/MS for enhanced sensitivity (LOD: 0.1 ng/L) .

- Matrix Interference Mitigation : Spike deuterated internal standards (e.g., ¹³C-PFOS) to correct for ion suppression .

Basic: How to assess solubility and dissociation behavior in aqueous solutions?

Methodological Answer:

- pH-Dependent Solubility : Conduct shake-flask experiments across pH 2–10; solubility peaks at pH 6–7 due to sulfonate deprotonation .

- Conductivity Measurements : Monitor ionic strength changes to confirm dissociation into 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulfonate anions .

- Molecular Dynamics Simulations : Model hydration shells to predict aggregation behavior in saline environments .

Advanced: What computational methods predict interactions with biological membranes?

Methodological Answer:

- Molecular Docking : Simulate binding affinity with lipid bilayers using CHARMM force fields; prioritize perfluoroalkyl chain interactions .

- Membrane Permeability Assays : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion rates .

- Coarse-Grained Models : Map free energy profiles for translocation across phospholipid monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.